molecular formula C7H10ClN B13489348 (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13489348
M. Wt: 143.61 g/mol
InChI Key: GCKYDXZKJXIYBA-FXFNDYDPSA-N
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Description

(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic secondary amine hydrochloride salt featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with an ethynyl substituent at the 6-position. The ethynyl group enhances its utility in click chemistry and cross-coupling reactions for further derivatization .

Properties

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

(1R,5S)-6-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C7H9N.ClH/c1-2-5-6-3-8-4-7(5)6;/h1,5-8H,3-4H2;1H/t5?,6-,7+;

InChI Key

GCKYDXZKJXIYBA-FXFNDYDPSA-N

Isomeric SMILES

C#CC1[C@H]2[C@@H]1CNC2.Cl

Canonical SMILES

C#CC1C2C1CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the ethynyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Ethynylation: Introduction of the ethynyl group using reagents such as ethynyl lithium or ethynyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethynyl group to other functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction of the bicyclic core or the ethynyl group to form different derivatives.

    Substitution: Substitution reactions at the nitrogen atom or other positions in the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different bicyclic derivatives.

Scientific Research Applications

The search results provide information on related compounds, but not specifically on the applications of "(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride." However, some results offer insights into similar compounds that can help infer potential applications.

Chemical Information

  • (1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane: This compound, with CAS# 2306252-60-6, has a molecular formula of C7H8O and a molecular weight of 108.14. It is available with a purity of 97% .
  • This compound: This related compound has the CAS number 2427583-96-6, a molecular weight of 143.61, and a molecular formula of C7H10ClN .
  • tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: This derivative has been explored as a lead compound for drug discovery in areas like cancer, inflammation, and neurological disorders. It has a molecular weight of 269.35 g/mol and a melting point of 99-101°C.

Potential Applications (Inferred from Similar Compounds)

Given that the target compound is an azabicyclo[3.1.0]hexane derivative with an ethynyl group, its applications may be similar to those of related compounds:

  • Drug Discovery:
    • The tert-butyl derivative of a similar compound has been used as a lead compound in drug discovery for various therapeutic areas, including cancer, inflammation, and neurological disorders. This suggests that the target compound could also be explored for similar applications.
  • Building Blocks for Synthesis:
    • The compound (1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane is listed as a building block . Therefore, this compound could serve as a building block in the synthesis of more complex molecules.
  • Research in Carcinogenicity:
    • While not directly related to the target compound, research on heterocyclic amines (HCAs) indicates the importance of understanding the impact of diet and supplements on the formation of carcinogenic compounds . The compound could potentially be used in studies related to the formation or detection of HCAs.
  • Ligand Design:
    • The unique structure of the compound could make it valuable in ligand design for various metal-catalyzed reactions or in the development of novel catalysts.

Safety and Handling

Although specific safety data for "this compound" are not available in the search results, general precautions for handling similar organic compounds should be followed:

  • Handle in a well-ventilated area.
  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place, away from incompatible materials.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Compound Name Substituent at 6-Position Molecular Formula Key Properties/Applications Evidence Source
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride Ethynyl (-C≡CH) C7H11ClN High reactivity for click chemistry; potential CNS activity due to lipophilicity
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Ethyl ester (-COOEt) C8H14ClNO2 Intermediate in synthesizing carboxylic acid derivatives (e.g., IDH1 inhibitors)
rel-(1R,5S,6r)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride Carboxylic acid (-COOH) C8H12ClNO2 Used in peptidomimetics; polar substituent enhances solubility
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Methyl ester (-COOMe) C7H12ClNO2 Smaller ester group; lower molecular weight for improved bioavailability
(1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride Naphthyl group C15H16ClN Aromatic substituent for π-π interactions; sustained-release formulations in CNS drugs

Modifications on the Nitrogen Atom

Compound Name Nitrogen Substituent Molecular Formula Key Properties/Applications Evidence Source
rel-(1R,5S,6r)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride Methyl (-CH3) C8H12ClNO2 Increased steric hindrance; alters binding affinity to enzyme active sites
tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate tert-Butoxycarbonyl (Boc) C10H18N2O2 Protective group for amine; used in peptide synthesis

Biological Activity

(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a compound belonging to the class of 3-azabicyclo compounds, which have garnered attention for their potential therapeutic applications, particularly as opioid receptor ligands and in the treatment of obesity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H10ClN
  • Molecular Weight : 143.61 g/mol
  • CAS Number : 2427583-96-6
  • Structure : The compound features a bicyclic structure that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its action as a ligand at the μ-opioid receptor. Research indicates that modifications to its structure can enhance binding affinity and selectivity toward this receptor over δ and κ subtypes, making it a candidate for treating conditions such as pruritus in veterinary medicine .

Structure-Activity Relationships (SAR)

A study on 3-azabicyclo[3.1.0]hexane compounds highlighted that certain structural modifications lead to compounds with picomolar binding affinities for μ-opioid receptors. The introduction of ethynyl groups has been shown to significantly increase potency while maintaining selectivity .

Table 1: SAR Overview of 3-Azabicyclo[3.1.0]hexane Derivatives

Compoundμ-Receptor Affinity (pM)Selectivity Ratio (μ/δ)Notes
Parent Compound100010Baseline for modifications
Ethynyl Derivative10>100Significant increase in potency
Methyl Substituted5020Moderate increase

Case Study: Antiobesity Effects

A notable study investigated the effects of a related compound, DOV 21947, which shares structural similarities with this compound. This compound was found to inhibit the uptake of norepinephrine, serotonin, and dopamine in rodent models, leading to significant reductions in body weight and adipose tissue mass .

Key Findings from DOV 21947 Study:

  • Weight Loss : Treated rats showed a reduction in body weight compared to controls.
  • Adipose Tissue Reduction : Specific loss in retroperitoneal and mesenteric fat depots.
  • Safety Profile : No significant adverse effects on motor activity or cardiovascular parameters were observed.

Q & A

Q. What are the recommended synthetic routes for (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via stereoselective cyclopropanation and functionalization of bicyclic intermediates. Key steps include:
  • Cyclopropanation : Use Simmons-Smith reactions (e.g., Zn/Cu with diiodomethane) to form the bicyclic core .
  • Ethynylation : Introduce the ethynyl group via Sonogashira coupling or alkyne addition under Pd/Cu catalysis, ensuring stereochemical control .
  • Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol, followed by lyophilization for purification .

Q. Table 1: Comparison of Synthetic Methods

StepConditionsYield (%)Key Reference
CyclopropanationZn/Cu, CH₂I₂, DCM, 0°C65–75
EthynylationPd(PPh₃)₄, CuI, THF, 60°C50–60
Hydrochloride SaltHCl (g), EtOH, RT90–95

Q. Which analytical techniques are critical for characterizing purity and stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm bicyclic structure and ethynyl group placement (δ ~2.5–3.0 ppm for cyclopropane protons; δ ~70–90 ppm for sp-hybridized carbons) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) and ESI-MS for purity (>98%) and molecular ion confirmation (m/z = 183.6 for [M+H]⁺) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by analyzing single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

Q. How should researchers handle stability and storage to prevent degradation?

  • Methodological Answer :
  • Storage : Store as a lyophilized solid at –20°C under argon to avoid hygroscopicity and oxidation. Solutions in anhydrous DMSO (10 mM) remain stable for ≤1 month at –80°C .
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to detect hydrolysis products .

Advanced Research Questions

Q. How do enantiomeric impurities impact biological activity, and how can they be minimized?

  • Methodological Answer :
  • Enantiomer Analysis : Chiral HPLC (Chiralpak AD-H column, n-hexane/i-PrOH 90:10) quantifies enantiomeric excess (>99% ee required for receptor-binding studies) .
  • Biological Impact : Even 1% impurity of (1S,5R,6S)-enantiomer reduced binding affinity by 50% in μ-opioid receptor assays .
  • Mitigation : Optimize asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) during cyclopropanation .

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Ethynyl Group Reactivity : The sp-hybridized carbon undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Kinetic studies (UV-Vis monitoring) show second-order dependence on azide concentration .
  • Bicyclic Ring Stability : DFT calculations (B3LYP/6-31G*) predict ring strain (≈25 kcal/mol) that facilitates ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .

Q. How can contradictory data in receptor-binding assays be resolved?

  • Methodological Answer :
  • Experimental Design : Use randomized block designs (split-plot for dose/time variables) with ≥4 replicates to account for batch variability .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests. For IC₅₀ discrepancies (>2-fold), validate via orthogonal methods (e.g., SPR vs. radioligand assays) .
  • Case Study : Contradictory μ-opioid Ki values (5 nM vs. 20 nM) were resolved by controlling pH (7.4 vs. 6.5 altered protonation states) .

Key Research Findings

  • Table 2: Biological Activity of Enantiomers

    Enantiomerμ-Opioid Ki (nM)δ-Opioid Ki (nM)Reference
    (1R,5S,6R)8.2 ± 1.3450 ± 60
    (1S,5R,6S)4100 ± 900>10,000
  • Figure 1: Stability Profile

    Stability under 40°C/75% RH shows <5% degradation over 4 weeks when stored lyophilized
    .

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